

The Pharmacokinetics and Metabolism of DL-Phenylephrine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *DL-Phenylephrine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **DL-Phenylephrine hydrochloride**, a widely used sympathomimetic amine. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

DL-Phenylephrine hydrochloride exhibits a pharmacokinetic profile characterized by rapid absorption and extensive first-pass metabolism following oral administration.^{[1][2][3]} Its systemic exposure and duration of action are influenced by the route of administration.

Absorption

Following oral administration, phenylephrine is readily absorbed from the gastrointestinal tract.^{[3][4]} However, it undergoes significant presystemic metabolism in the gut wall and liver.^{[1][4]}^[5] This extensive first-pass effect leads to a relatively low oral bioavailability, which has been reported to be approximately 38% to 40%.^{[1][3][4][6]} Peak plasma concentrations (T_{max}) are typically reached within 0.75 to 2 hours after an oral dose.^{[2][4]} Intravenous administration results in immediate and complete bioavailability.^[7]

Distribution

Phenylephrine is rapidly distributed into peripheral tissues.^{[2][7]} It has a large volume of distribution, estimated to be between 200 and 500 liters, suggesting significant tissue uptake.^{[2][4]} Protein binding is reported to be around 95%.^[1] Penetration into the brain is minimal.^[4]

Metabolism

The metabolism of phenylephrine is extensive and occurs primarily in the liver and intestines.^[1]^[4] The main metabolic pathways are:

- **Oxidative Deamination:** This is a primary metabolic route catalyzed by monoamine oxidase (MAO), particularly MAO-A and MAO-B.^{[1][6][8]} This process leads to the formation of the major, inactive metabolite, meta-hydroxymandelic acid.^{[1][6]}
- **Sulfate Conjugation:** Sulfation, mediated by sulfotransferases (SULTs) such as SULT1A3, is a major pathway, especially in the intestinal wall during first-pass metabolism.^{[4][6][9][10]}
- **Glucuronidation:** Glucuronide conjugation also contributes to the metabolism of phenylephrine, though to a lesser extent than sulfation.^{[1][4]}

Unlike catecholamines, phenylephrine is not metabolized by catechol-O-methyltransferase (COMT).^[1]

Excretion

Phenylephrine and its metabolites are primarily excreted in the urine.^{[1][4]} A significant portion of an administered dose is recovered in the urine as metabolites.^{[1][6]} Approximately 3% to 16% of the drug is excreted unchanged.^[1] The major metabolite found in urine is meta-hydroxymandelic acid, accounting for about 57% of the dose.^{[1][6]} Sulfate and glucuronide conjugates are also excreted renally.^[1] The elimination half-life of phenylephrine is relatively short, ranging from 2 to 3 hours.^{[1][7]}

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of phenylephrine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Adults

Parameter	10 mg Dose	20 mg Dose	30 mg Dose	Reference
C _{max} (pg/mL)	1354 (± 954)	2959 (± 2122)	4492 (± 1978)	[2]
T _{max} (h)	0.33 - 0.5 (median)	0.33 - 0.5 (median)	0.33 - 0.5 (median)	[2]
AUC _∞ (pg·h/mL)	955.8 (± 278.5)	2346 (± 983.8)	3900 (± 1764)	[2]
t _{1/2} (h)	~2.5	~2.5	~2.5	[2]
Oral Bioavailability (%)	~38	-	-	[1][2][6]

Data are presented as mean (± standard deviation) unless otherwise noted.

Table 2: Pharmacokinetic Parameters of Oral Phenylephrine in Children and Adolescents

Age Group (years)	Dose (mg)	C _{max} (pg/mL)	T _{max} (h)	AUC _∞ (pg·h/mL)	t _{1/2} (h)	Reference
2-5	2.5 - 5	477	0.17 - 1.5	672	1.2 - 1.6	[11][12]
6-11	5 - 10	589	0.17 - 1.5	830	1.2 - 1.6	[11][12]
12-17	10	673	0.17 - 1.5	1020	1.2 - 1.6	[11][12]

Data are presented as mean values.

Experimental Protocols

The determination of phenylephrine's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methods.

Clinical Study Design

A typical pharmacokinetic study of oral phenylephrine involves a randomized, controlled, crossover design in healthy volunteers.[2]

- **Subjects:** Healthy adult male and female volunteers are recruited. Exclusion criteria often include a history of cardiovascular disease, use of interacting medications (e.g., MAO inhibitors), and pregnancy.[2][13]
- **Dosing:** Subjects receive a single oral dose of phenylephrine hydrochloride or placebo after an overnight fast.[2]
- **Sample Collection:** Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 7-12 hours post-dose) to capture the plasma concentration-time profile.[2] Urine is often collected over a 24-hour period to analyze for parent drug and metabolites.[2][12]
- **Cardiovascular Monitoring:** Vital signs such as blood pressure and heart rate are monitored at regular intervals due to the pharmacodynamic effects of phenylephrine.[2][11] Electrocardiograms (ECGs) may also be performed.[2][11]

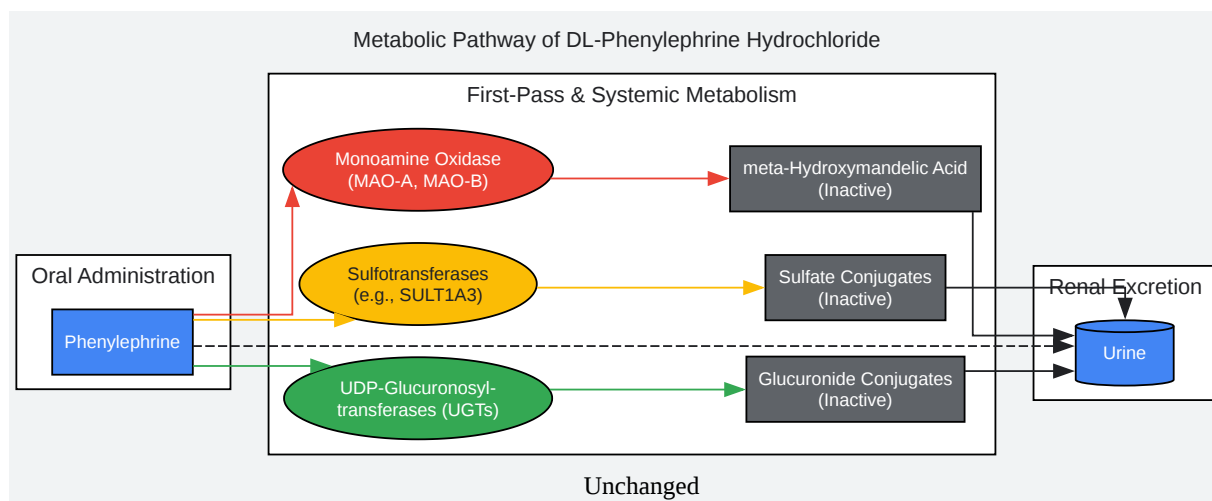
Analytical Methodology

Quantification of phenylephrine in biological matrices requires highly sensitive and specific analytical techniques.

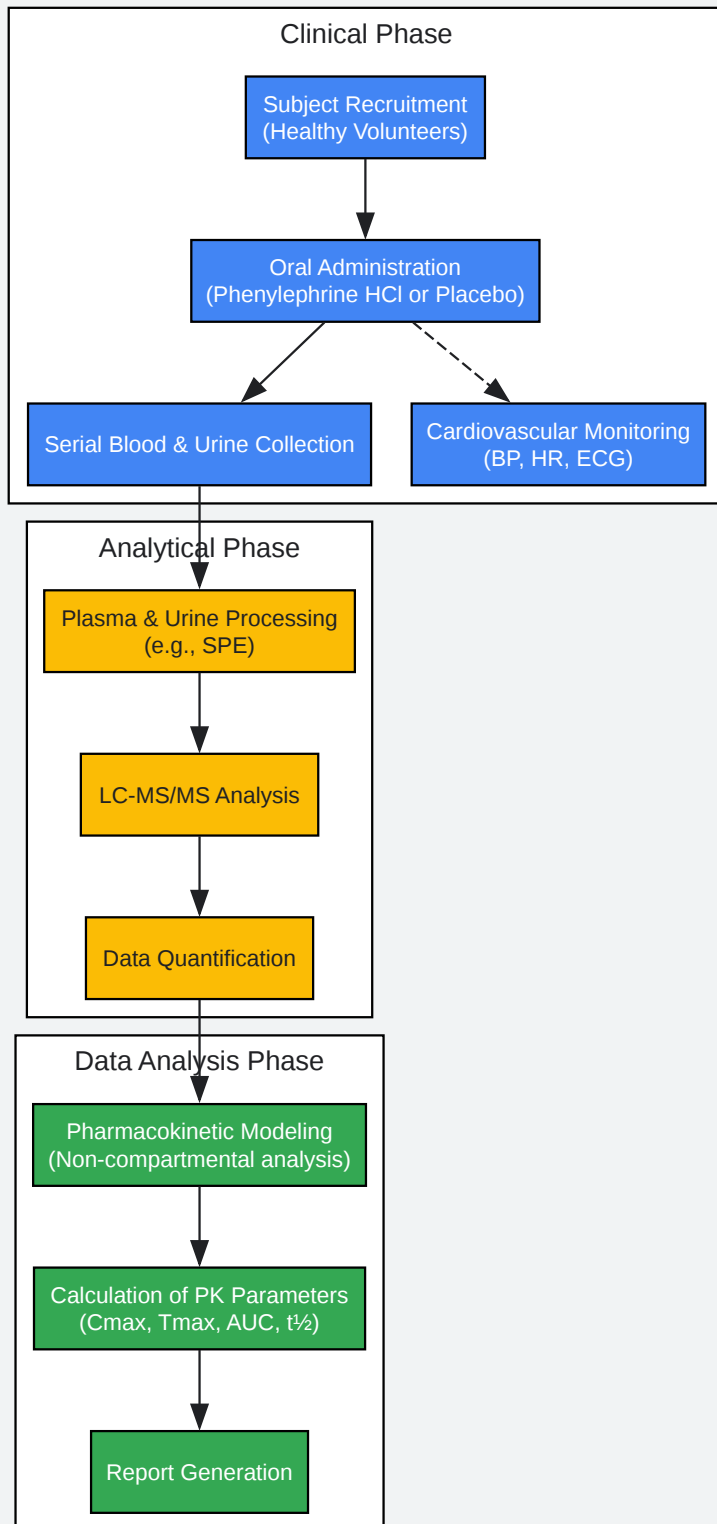
- **Sample Preparation:** Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[14]
- **Analytical Technique:** The most common method for the determination of phenylephrine in plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14] This technique offers high sensitivity and selectivity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[2][14] High-performance liquid chromatography (HPLC) with UV detection can also be used, though it is generally less sensitive.[15][16]
- **Validation:** The analytical methods are rigorously validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.[14]

Visualizations

The following diagrams illustrate the metabolic pathway of phenylephrine and a typical experimental workflow for its pharmacokinetic analysis.



Experimental Workflow for Phenylephrine Pharmacokinetic Study

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